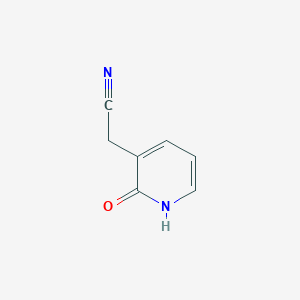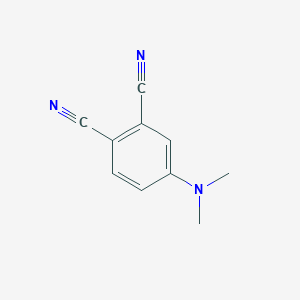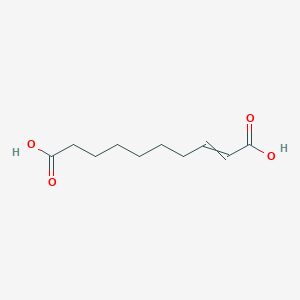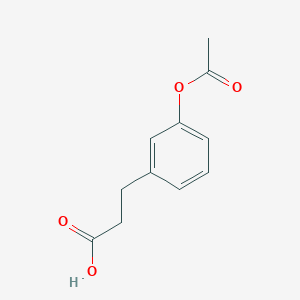
2'',4'',4-Triaminobenzanilide
Vue d'ensemble
Description
2’‘,4’',4-Triaminobenzanilide (TABA) is a chemical compound with the molecular formula C13H14N4O . It exists in the form of a crystal hydrate and two anhydrous modifications .
Synthesis Analysis
The crystal hydrate of TABA is formed during the catalytic reduction of 2’,4’,4-trinitrobenzanilide in all media containing water and during crystallization from water, containing solvents .Physical And Chemical Properties Analysis
TABA is a crystalline compound . The specific physical and chemical properties of TABA are not available in the search results.Applications De Recherche Scientifique
Environmental Impact Studies
The compound tris(2-chloroethyl)phosphate (TCEP), similar in structure to 2,4,4-Triaminobenzanilide, has been studied for its environmental impact. Research conducted in Hesse, Germany, focused on the temporal concentration changes of TCEP and other pollutants in freshwater streams. This study is significant for understanding the environmental regulations and their impacts on the concentrations of such compounds in aquatic environments (Quednow & Püttmann, 2009).
Anticonvulsant Activity
A series of 4-aminobenzanilides, closely related to 2,4,4-Triaminobenzanilide, have been synthesized and evaluated for their anticonvulsant activities. These studies contribute to understanding the relationship between benzamide structures and anticonvulsant effects, offering insights into potential medical applications of similar compounds (Clark, Sansom, Lin, & Norris, 1985).
Antiproliferative Effects in Cancer Research
Derivatives of benzamide and anilide, structurally similar to 2,4,4-Triaminobenzanilide, have been investigated for their potential in cancer treatment. These compounds were tested for apoptosis induction and antiproliferative effects in various cancer cells, including cancer stem cells. This research opens doors for the development of new anticancer drugs based on the structural framework of 2,4,4-Triaminobenzanilide (Rotili et al., 2012).
Safety and Applications in Personal Care Products
Triclosan, a compound with a structure related to 2,4,4-Triaminobenzanilide, has been incorporated into various personal care products. Research on triclosan's safety and applications provides insights into the potential uses and health implications of similar compounds in consumer products (Bhargava & Leonard, 1996).
Applications in Explosives Research
The compound 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), structurally similar to 2,4,4-Triaminobenzanilide, has been extensively researched in the field of explosives. This includes studies on synthesis, thermophysical properties, performance, and safety of TATB. Insights from this research can be applied to the understanding and potential applications of 2,4,4-Triaminobenzanilide in similar domains (Boddu, Viswanath, Ghosh, & Damavarapu, 2010).
Antimicrobial and Anthelmintic Activities
Novel triazoles, which can be structurally compared to 2,4,4-Triaminobenzanilide, have been synthesized and evaluated for their antimicrobial and anthelmintic activities. This research adds to the body of knowledge regarding the biological activities of similar compounds (Gupta & Mishra, 2017).
Thin-Film Membrane Development
Research involving 1,2,4-Triaminobenzene, a compound structurally related to 2,4,4-Triaminobenzanilide, has been conducted for the development of thin-film composite membranes. These membranes have potential applications in water treatment and filtration technologies (Kazemi, Jahanshahi, & Peyravi, 2020).
Propriétés
IUPAC Name |
4-amino-N-(2,4-diaminophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,14-16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKSRCASCRILJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'',4'',4-Triaminobenzanilide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















